molecular formula C12H11ClF3NO4S B6693099 1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid

1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B6693099
M. Wt: 357.73 g/mol
InChI Key: DMWYXMRKTOOTMO-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group attached to a pyrrolidine ring, with a carboxylic acid functional group and a phenyl ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyrrolidine derivative reacts with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution on the Phenyl Ring: The phenyl ring is functionalized with chlorine and trifluoromethyl groups through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while trifluoromethylation can be performed using trifluoromethyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The phenyl ring’s chlorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and carboxylic acid groups can facilitate hydrogen bonding and electrostatic interactions with target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-methanol: Contains a hydroxyl group instead of a carboxylic acid.

Uniqueness

1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (chlorine, trifluoromethyl) and electron-donating (carboxylic acid) groups allows for versatile chemical transformations and interactions with biological targets.

This compound’s specific structural features make it a valuable entity in various fields of research and industry, highlighting its potential for further exploration and application.

Properties

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO4S/c13-7-3-4-8(12(14,15)16)10(6-7)22(20,21)17-5-1-2-9(17)11(18)19/h3-4,6,9H,1-2,5H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWYXMRKTOOTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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